molecular formula C9H22Cl2N2 B2377758 (R)-1-(Pentan-3-yl)pyrrolidin-3-amine dihydrochloride CAS No. 1349702-28-8

(R)-1-(Pentan-3-yl)pyrrolidin-3-amine dihydrochloride

Cat. No. B2377758
CAS RN: 1349702-28-8
M. Wt: 229.19
InChI Key: VYGFVIPKKIXBKD-YCBDHFTFSA-N
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Description

(R)-1-(Pentan-3-yl)pyrrolidin-3-amine dihydrochloride, also known as (R)-3-PPA dihydrochloride, is an organic compound commonly used in scientific research. It is a chiral compound, meaning that it has two distinct configurations that are mirror images of each other. It is also a derivative of the amino acid lysine and is a useful tool for studying the effects of chirality on biological systems. (R)-3-PPA dihydrochloride has been widely used in a variety of scientific applications, including drug discovery, biochemistry, and physiology.

Scientific Research Applications

Spectroscopic Identification and Derivatization

(R)-1-(Pentan-3-yl)pyrrolidin-3-amine dihydrochloride and its derivatives can be identified and characterized using spectroscopic techniques. Nycz et al. (2016) utilized GC-MS, IR, NMR, electronic absorption spectroscopy, and single crystal X-ray diffraction to examine the properties of related cathinones (Nycz, J., Paździorek, T., Małecki, G., & Szala, M., 2016).

Synthetic Approaches

Sastry et al. (2011) describe a diastereoselective synthetic approach towards pyrrolidines, which involves the reductive cyclization of gamma-chloroketimines, generated from reactions involving similar chemical structures (Sastry, M. N., Mangelinckx, S., Lucas, B., & Kimpe, N., 2011).

Stereochemical Control in Synthesis

Udry et al. (2014) achieved enantiomerically pure pyrrolidines through 1,3-dipolar cycloaddition of stabilized azomethine ylides and sugar enones, demonstrating strict stereocontrol exerted by the stereogenic center of the pyranone (Udry, G. A. O., Repetto, E., & Varela, O., 2014).

Functionalization and Structural Characterization

Aggarwal et al. (2009) explored the structural characterization of pyrazol-1′-ylpyrazolo[1,5-a]pyrimidines, which aligns with the chemical properties and structural aspects of this compound (Aggarwal, R., Sumran, G., Claramunt, R. M., Sanz, D., & Elguero, J., 2009).

Application in Organic Syntheses

Nishiwaki et al. (1999) discussed the use of pentanedinitrile derivatives in organic syntheses, providing insights into the functionalization of similar compounds (Nishiwaki, N., Nogami, T., Tanaka, C., Nakashima, F., Inoue, Y., Asaka, N., Tohda, Y., & Ariga, M., 1999).

Electrochemical Studies

Ates and Uludağ (2012) synthesized and characterized a related compound, focusing on its electrochemical properties (Ates, M., & Uludağ, N., 2012).

Synthesis of Cage Quaternary Salts

Adcock and Gakh (1992) investigated the synthesis of cage quaternary salts, providing valuable information on the reactivity and potential applications of similar amine derivatives (Adcock, J., & Gakh, A., 1992).

properties

IUPAC Name

(3R)-1-pentan-3-ylpyrrolidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2.2ClH/c1-3-9(4-2)11-6-5-8(10)7-11;;/h8-9H,3-7,10H2,1-2H3;2*1H/t8-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYGFVIPKKIXBKD-YCBDHFTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N1CCC(C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)N1CC[C@H](C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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